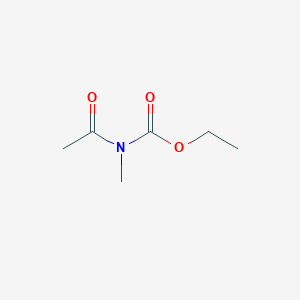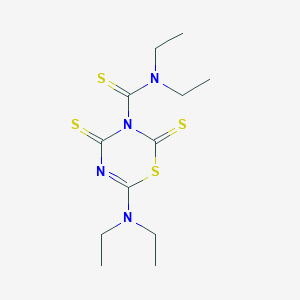
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves several steps. One common method includes the reaction of diethylamine with a suitable thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the functional groups in the molecule.
Aplicaciones Científicas De Investigación
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and nitrogen-containing functional groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide can be compared with similar compounds such as:
6-(Diethylamino)-N,N-diethyl-2,4-dithioxo-2H-1,3,5-thiadiazine-3(4H)-carbothioamide: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
N,N-Diethyl-2,4-dithioxo-1,3,5-thiadiazine derivatives: These compounds share the thiadiazine core but have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
19801-74-2 |
|---|---|
Fórmula molecular |
C12H20N4S4 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
6-(diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C12H20N4S4/c1-5-14(6-2)10-13-9(17)16(12(19)20-10)11(18)15(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
CKYCWAUNPQPOAC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=S)N(C(=S)S1)C(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
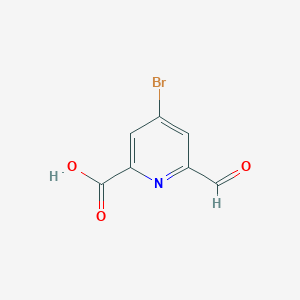
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
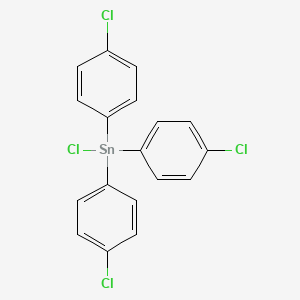
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
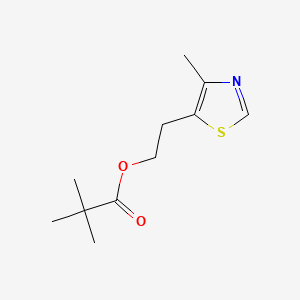
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
